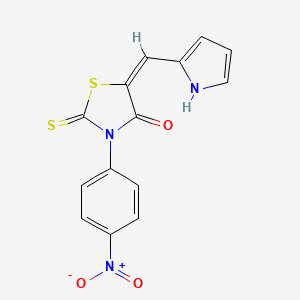
3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as NPTT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. NPTT is a yellow crystalline powder with a molecular formula of C14H9N3O3S2 and a molecular weight of 355.37 g/mol.
作用機序
The mechanism of action of 3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential proteins. This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect neurons from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity.
実験室実験の利点と制限
One of the major advantages of 3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its versatility. It exhibits significant antitumor, antibacterial, antifungal, anti-inflammatory, and neuroprotective activities, making it a promising candidate for various therapeutic applications. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further explore its potential as an anti-inflammatory agent. This compound has been shown to reduce the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases. Another potential direction is to investigate its potential as a neuroprotective agent. This compound has been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
合成法
3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a one-pot reaction using 4-nitrobenzaldehyde, thiosemicarbazone, and ethyl acetoacetate. The reaction is carried out in ethanol under reflux for several hours, and the resulting product is purified through recrystallization. The yield of this compound is approximately 70%.
科学的研究の応用
3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential as an anti-inflammatory agent and a neuroprotective agent.
特性
IUPAC Name |
(5E)-3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c18-13-12(8-9-2-1-7-15-9)22-14(21)16(13)10-3-5-11(6-4-10)17(19)20/h1-8,15H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEUWUIRMRFAIO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2,4-difluorophenyl)-3-methyl-7-[(5-methyl-2-thienyl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5488191.png)
![5-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-butyl-2-furamide](/img/structure/B5488194.png)


![N-(2-methoxy-1-methylethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5488223.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5488230.png)
![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5488234.png)
![3-{3-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5488241.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5488259.png)
![4-{4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5488264.png)
![{2-[3-(3-pyridinyl)-1-azetidinyl]-1,3-thiazol-4-yl}methanol](/img/structure/B5488268.png)

![methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate](/img/structure/B5488276.png)
![N-{(1S)-3-(methylthio)-1-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]propyl}acetamide](/img/structure/B5488283.png)
